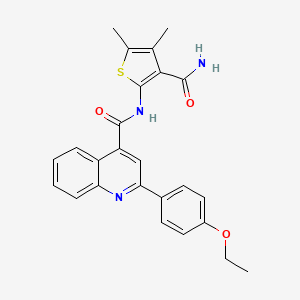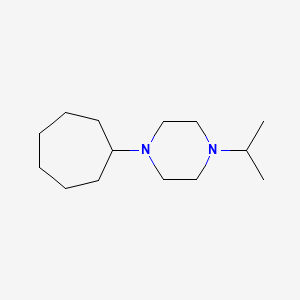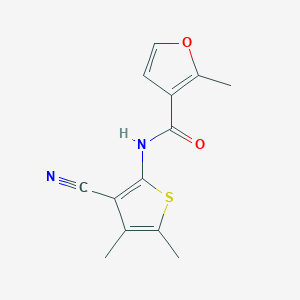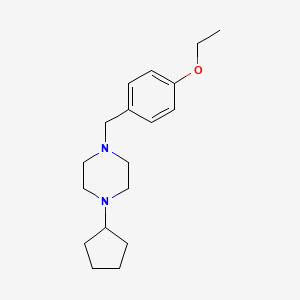![molecular formula C16H10Cl2N4O3 B10888353 2-[(2E)-2-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}hydrazinyl]-5-nitropyridine](/img/structure/B10888353.png)
2-[(2E)-2-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}hydrazinyl]-5-nitropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3,4-Dichlorophenyl)-2-furaldehyde 2-(5-nitro-2-pyridyl)hydrazone is a complex organic compound that features both aromatic and heterocyclic structures. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of multiple functional groups, including dichlorophenyl, furaldehyde, nitro, and pyridyl, makes it a versatile molecule for chemical reactions and modifications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-dichlorophenyl)-2-furaldehyde 2-(5-nitro-2-pyridyl)hydrazone typically involves the following steps:
-
Formation of 5-(3,4-Dichlorophenyl)-2-furaldehyde
Starting Materials: 3,4-dichlorobenzaldehyde and furfural.
Reaction: A condensation reaction under acidic or basic conditions to form the furaldehyde derivative.
-
Formation of 2-(5-Nitro-2-pyridyl)hydrazine
Starting Materials: 5-nitro-2-pyridinecarboxylic acid and hydrazine hydrate.
Reaction: A hydrazinolysis reaction to form the hydrazine derivative.
-
Coupling Reaction
Starting Materials: 5-(3,4-dichlorophenyl)-2-furaldehyde and 2-(5-nitro-2-pyridyl)hydrazine.
Reaction: A Schiff base formation reaction under reflux conditions in ethanol or another suitable solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The furaldehyde group can undergo oxidation to form carboxylic acids.
Reduction: The nitro group can be reduced to an amine.
Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst or iron powder in acidic conditions.
Substitution: Sodium methoxide (NaOCH₃) or other strong nucleophiles in polar aprotic solvents.
Major Products
Oxidation: 5-(3,4-Dichlorophenyl)-2-furancarboxylic acid.
Reduction: 5-(3,4-Dichlorophenyl)-2-furaldehyde 2-(5-amino-2-pyridyl)hydrazone.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biological Probes: Used in the development of probes for studying biological systems.
Antimicrobial Agents: Potential use in the development of new antimicrobial agents.
Medicine
Drug Development: Investigated for its potential as a pharmacophore in drug design.
Diagnostic Tools: Used in the development of diagnostic tools for detecting specific biomolecules.
Industry
Materials Science: Used in the synthesis of materials with specific electronic or optical properties.
Agriculture: Potential use in the development of agrochemicals.
Mecanismo De Acción
The mechanism of action of 5-(3,4-dichlorophenyl)-2-furaldehyde 2-(5-nitro-2-pyridyl)hydrazone depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the hydrazone moiety can form covalent bonds with nucleophilic sites in proteins or DNA.
Comparación Con Compuestos Similares
Similar Compounds
5-(3,4-Dichlorophenyl)-2-furaldehyde 2-(5-amino-2-pyridyl)hydrazone: Similar structure but with an amino group instead of a nitro group.
5-(3,4-Dichlorophenyl)-2-furaldehyde 2-(2-pyridyl)hydrazone: Lacks the nitro group on the pyridyl ring.
5-(3,4-Dichlorophenyl)-2-furaldehyde 2-(4-nitro-2-pyridyl)hydrazone: Nitro group positioned differently on the pyridyl ring.
Uniqueness
5-(3,4-Dichlorophenyl)-2-furaldehyde 2-(5-nitro-2-pyridyl)hydrazone is unique due to the specific positioning of the nitro group on the pyridyl ring, which can influence its reactivity and interaction with biological targets. This compound’s combination of functional groups allows for diverse chemical modifications and applications, making it a valuable molecule in various fields of research and industry.
Propiedades
Fórmula molecular |
C16H10Cl2N4O3 |
|---|---|
Peso molecular |
377.2 g/mol |
Nombre IUPAC |
N-[(E)-[5-(3,4-dichlorophenyl)furan-2-yl]methylideneamino]-5-nitropyridin-2-amine |
InChI |
InChI=1S/C16H10Cl2N4O3/c17-13-4-1-10(7-14(13)18)15-5-3-12(25-15)9-20-21-16-6-2-11(8-19-16)22(23)24/h1-9H,(H,19,21)/b20-9+ |
Clave InChI |
WASXPNSNZVCONF-AWQFTUOYSA-N |
SMILES isomérico |
C1=CC(=C(C=C1C2=CC=C(O2)/C=N/NC3=NC=C(C=C3)[N+](=O)[O-])Cl)Cl |
SMILES canónico |
C1=CC(=C(C=C1C2=CC=C(O2)C=NNC3=NC=C(C=C3)[N+](=O)[O-])Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![{4-[3-(Benzyloxy)-4-methoxybenzyl]piperazino}(3,4,5-trimethoxyphenyl)methanone](/img/structure/B10888301.png)
![1-[4-(2-Adamantyl)piperazino]-2-(4-chlorophenoxy)-1-ethanone](/img/structure/B10888305.png)
![7-({[4-(4-bromophenyl)pyrimidin-2-yl]sulfanyl}methyl)-2-methylpyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B10888312.png)
![Propan-2-yl 4-cyano-5-{[(4-fluorophenyl)carbonyl]amino}-3-methylthiophene-2-carboxylate](/img/structure/B10888319.png)
![N-(4-ethylphenyl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-4-iodo-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B10888320.png)
![[7-(4-chlorophenyl)-5-(difluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl](1,3-dimethyl-1H-pyrazol-4-yl)methanone](/img/structure/B10888325.png)
![1-[(2-chlorophenoxy)methyl]-N-phenyl-1H-pyrazole-3-carboxamide](/img/structure/B10888340.png)
![N,N'-bis{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzene-1,3-dicarboxamide](/img/structure/B10888347.png)
![1-[(2-methoxyphenyl)amino]-1-oxobutan-2-yl 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)propanoate](/img/structure/B10888349.png)
